A939572 was developed as part of a series of compounds aimed at inhibiting SCD1 activity. Its classification falls under the category of fatty acid desaturase inhibitors, specifically targeting the SCD enzyme family, which includes isoforms like hSCD1 and hSCD5. The compound has been studied in various preclinical models to assess its efficacy and safety profile.
The synthesis of A939572 involves several chemical reactions that focus on constructing a urea-containing analog. The process typically employs techniques such as:
The synthesis pathway includes multiple steps such as condensation reactions, followed by purification techniques like chromatography to isolate the final product with high purity.
A939572's molecular structure features a urea moiety, which is critical for its inhibitory action on SCD1. The compound's specific structural formula includes:
The structural characteristics allow for effective binding to the SCD1 enzyme, facilitating its inhibition.
A939572 functions primarily through competitive inhibition of SCD1. The key chemical reactions involved include:
Experimental studies have shown that treatment with A939572 alters lipid profiles significantly, affecting cell viability and promoting apoptosis in cancer cells.
The mechanism by which A939572 exerts its effects involves several steps:
Studies have demonstrated that this mechanism is effective across various cancer types, highlighting A939572's potential as a therapeutic agent.
A939572 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents.
A939572 has several promising applications in scientific research and clinical settings:
Stearoyl-CoA Desaturase 1 (SCD1) is an endoplasmic reticulum-bound metalloenzyme that catalyzes the Δ9-desaturation of saturated fatty acids (SFAs), primarily converting stearic acid (C18:0) and palmitic acid (C16:0) into monounsaturated fatty acids (MUFAs) oleic acid (C18:1) and palmitoleic acid (C16:1). This reaction introduces a critical cis-double bond between carbons 9 and 10 of fatty acyl-CoA substrates, fundamentally altering lipid physicochemical properties [1] [8]. SCD1 serves as a pivotal metabolic nexus, integrating nutrient status with membrane architecture, signaling pathway activation, and cellular stress responses. In oncology, SCD1 overexpression is increasingly recognized as a hallmark of metabolic reprogramming across diverse malignancies, driving tumor growth, metastasis, and therapy resistance through lipidomic remodeling [1] [5] [8]. The enzyme’s central role in maintaining MUFA:SFA balance positions it as a compelling target for pharmacological intervention, with small-molecule inhibitors like A939572 emerging as key experimental tools and therapeutic candidates.
SCD1 occupies a critical position in cancer lipid metabolism by regulating the flux of fatty acids into biosynthetic and signaling pathways. Its overexpression generates a lipid landscape dominated by MUFAs, which confers multiple survival advantages to malignant cells:
Membrane Dynamics and Fluidity: SCD1-derived MUFAs (particularly oleate) are preferentially incorporated into phospholipids, reducing membrane rigidity and enhancing fluidity. This facilitates membrane curvature during vesicle trafficking, growth factor receptor clustering, and metastatic cellular invasion. Cancer cells exhibit MUFA enrichment in phosphatidylcholine and phosphatidylethanolamine, directly correlating with SCD1 activity [1] [8].
Lipogenic Dependence: Unlike normal cells, carcinomas rely heavily on de novo lipogenesis. SCD1 couples with upstream enzymes (ACLY, ACC, FASN) to convert glycolytic intermediates into MUFA-rich structural and storage lipids. Knockdown studies demonstrate that SCD1 loss reduces phospholipid and triacylglycerol synthesis by >50%, starving tumors of essential membrane components [5] [8].
Evasion of Lipotoxicity: SFAs accumulate during rapid lipogenesis and induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptosis. SCD1 acts as a "safety valve" by converting cytotoxic SFAs into inert MUFAs. Inhibiting SCD1 (e.g., with A939572) triggers SFA-induced lipotoxicity, particularly in tumors with high basal lipogenesis [4] [6].
Cancer Stem Cell (CSC) Maintenance: CSCs in glioblastoma, ovarian, and renal carcinomas exhibit elevated MUFA: SFA ratios and SCD1 expression. MUFA enrichment maintains CSC self-renewal via fluid membrane microdomains that concentrate oncogenic signaling complexes (e.g., Wnt/β-catenin). Pharmacological SCD1 inhibition depletes CSCs and sensitizes them to chemotherapy [1] [6].
Ferroptosis Suppression: SCD1 protects against iron-dependent lipid peroxidation by reducing PUFA incorporation into membranes and generating oleate for antioxidant phospholipid remodeling. A939572 sensitizes gastric cancer cells to ferroptosis, revealing a novel vulnerability [10].
Table 1: SCD1 Overexpression in Human Cancers and Functional Consequences
Cancer Type | SCD1 Elevation vs. Normal | Key Tumor-Promoting Mechanisms | Clinical Correlation |
---|---|---|---|
Clear Cell RCC | 61-86% of tumors [7] | HIF-2α-driven lipogenesis; LD accumulation; ER stress suppression | Shorter OS (HR=2.31; p=0.003) [7] |
Gastric Cancer | TCGA-STAD cohort | Stemness enhancement; cell cycle progression; anti-ferroptosis | Poor OS (p<0.0001); advanced stage [10] |
Breast Cancer | 3-5 fold [5] | MUFA-rich phospholipid signaling; CSC maintenance | Shorter relapse-free survival [5] |
Hepatocellular Carcinoma | mRNA & protein [5] | Lipid droplet biogenesis; AMPK suppression; apoptosis resistance | Association with vascular invasion [5] |
Lung Adenocarcinoma | Protein overexpression | Membrane fluidity for migration; EGFR signaling; autophagy modulation | Poor differentiation; nodal metastasis [3] |
ccRCC provides a paradigmatic model for SCD1 targeting due to its distinctive metabolic dependencies. The disease is characterized by:
VHL-HIF-Lipogenesis Axis: Loss of von Hippel-Lindau (VHL) tumor suppressor stabilizes HIF-2α, which transcriptionally activates SCD1 and other lipogenic genes. This drives massive lipid droplet accumulation, a defining histological feature. SCD1-generated oleate constitutes >30% of neutral lipids in ccRCC cores, fueling energy storage and membrane synthesis [4] [9]. Hypoxia further amplifies SCD1 expression (up to 200-fold in CoCl2-treated Caki-2 cells), creating a feed-forward loop where HIF-2α upregulates SCD1, and SCD1 stabilizes HIFs via ER stress modulation [9].
SCD1 as a Prognostic Biomarker: Immunohistochemical analysis of 359 ccRCC tumors revealed high SCD1 expression in 61.6% of cases, significantly correlating with advanced TNM stage (p=0.021), nodal metastasis (p=0.014), and high Fuhrman grade (p=0.014). Critically, SCD1 overexpression independently predicted poor overall survival (OS; HR=2.314; 95% CI=1.513–3.539; p=0.0031), with prognostic accuracy exceeding conventional parameters [7].
Therapeutic Synergy with Targeted Agents: Genetic or pharmacological SCD1 inhibition (via A939572) synergizes with mTOR inhibitors (e.g., temsirolimus) in ccRCC models. This combination suppresses tumor growth 3-fold more effectively than monotherapy in xenografts by simultaneously disrupting lipid homeostasis (SCD1i) and growth signaling (mTORi). Notably, SCD1 inhibitors circumvent toxicity limitations of VEGF-TKI/mTOR combinations [2] [4].
Beyond ccRCC, A939572 demonstrates broad antineoplastic activity through context-dependent mechanisms:
Immunomodulation: In lung adenocarcinoma models, A939572 treatment increases CCL4 secretion via Wnt/β-catenin suppression, recruiting dendritic cells and enhancing CD8+ T-cell infiltration. Combined with anti-PD-1, it achieves synergistic tumor regression [1] [3].
Autophagy Modulation: SCD1 inhibition induces ER stress and protective autophagy. Combining A939572 with chloroquine derivatives (e.g., amodiaquine) blocks autophagic flux, triggering apoptosis in therapy-resistant lung cancer spheroids [6].
Cancer Stem Cell Depletion: A939572 suppresses self-renewal of breast and ovarian CSCs by depleting membrane MUFAs, disrupting lipid raft-dependent Notch and Hedgehog signaling [1] [5].
Table 2: Preclinical Efficacy of A939572 in Cancer Models
Cancer Model | Key Findings | Proposed Mechanisms | Reference |
---|---|---|---|
ccRCC (786-O, Caki-1) | ↓ Proliferation (70%); ↑ apoptosis (4-fold); synergism with temsirolimus (CI<0.3) | ER stress (ATF6, CHOP); FASN downregulation; neutral lipid depletion | [2] [4] |
Lung Adenocarcinoma | ↓ Spheroid growth; chemosensitization to cisplatin; DC recruitment via CCL4; synergy with anti-PD-1 | Wnt/β-catenin inhibition; ER stress; immunogenic chemokine secretion | [1] [3] |
Gastric Cancer | ↓ Proliferation (60%); ↑ ferroptosis (3.5-fold); ↓ stemness markers (CD44, SOX2); poor prognosis in SCD1-high patients | GPX4 suppression; iron accumulation; lipid peroxidation | [10] |
Hypoxic ccRCC (Caki-2) | CoCl2-induced SCD1 (200-fold) reversed by A939572; oleate rescues proliferation; ↓ neutral lipid synthesis | HIF-1α/2α suppression; SREBP-1c proteolysis | [9] |
Breast Cancer MDA-MB-231 | ↓ Migration (80%); ↓ mammosphere formation; ↑ chemosensitivity | Lipid raft disruption; Notch/Jagged1 signaling inhibition | [1] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7